molecular formula C18H21NO2 B290491 N-(4-isopropylphenyl)-2-phenoxypropanamide

N-(4-isopropylphenyl)-2-phenoxypropanamide

Cat. No. B290491
M. Wt: 283.4 g/mol
InChI Key: COJKROOLGUDOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-phenoxypropanamide, commonly known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol.

Scientific Research Applications

IPPP has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. IPPP has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis. Additionally, IPPP has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Mechanism of Action

The mechanism of action of IPPP is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of the endocannabinoid system. IPPP has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, IPPP increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and physiological effects:
IPPP has been shown to modulate various physiological processes, including pain, inflammation, and anxiety. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. IPPP has also been shown to reduce pain sensitivity in animal models of neuropathic pain and osteoarthritis. Additionally, IPPP has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPP is its potential therapeutic applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Additionally, IPPP has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
However, there are also some limitations associated with the use of IPPP in lab experiments. The synthesis of IPPP is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of IPPP is not fully understood, which makes it difficult to optimize its therapeutic effects. Further research is needed to fully understand the therapeutic potential of IPPP and to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on IPPP. One area of research is the optimization of the synthesis method for IPPP. This could involve the development of new synthetic routes or the optimization of existing ones to improve the yield and purity of the final product. Another area of research is the optimization of the therapeutic effects of IPPP. This could involve the development of new analogs of IPPP or the optimization of the dosing regimen to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of IPPP and to identify new therapeutic applications for this compound.

Synthesis Methods

IPPP can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with 2-chloropropanoic acid, followed by the reaction of the resulting compound with phenoxyacetic acid. The final product is obtained through a purification process that involves recrystallization. The synthesis of IPPP is a complex process that requires specialized equipment and expertise.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenoxy-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C18H21NO2/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20)

InChI Key

COJKROOLGUDOOA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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